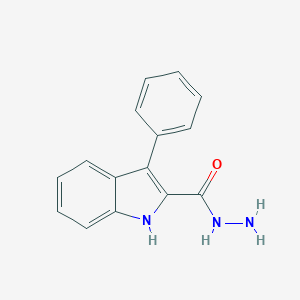

3-phenyl-1H-indole-2-carbohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1H-indole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-18-15(19)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)17-14/h1-9,17H,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCHFYZYBSUQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377079 | |

| Record name | 3-phenyl-1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666241 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

105492-12-4 | |

| Record name | 3-phenyl-1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Phenyl-1H-indole-2-carbohydrazide

The indole nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of medicinal chemistry for decades. Within this class, derivatives of indole-2-carbohydrazide have emerged as particularly potent agents, exhibiting a wide range of biological activities, including anticancer, anti-angiogenic, and antimicrobial properties.[1][2] Specifically, this compound and its derivatives have been identified as powerful tubulin polymerization inhibitors, a mechanism central to the action of many successful chemotherapeutic agents.[3][4][5] These compounds often exert their effects by binding to the colchicine site of tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cells.[5][6]

This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the synthesis and detailed characterization of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring that the protocols are not just followed, but understood.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step process. The core indole scaffold is first constructed via the celebrated Fischer indole synthesis, yielding an ester intermediate. This intermediate is then converted to the final carbohydrazide product through hydrazinolysis. This strategy is robust, high-yielding, and utilizes readily available starting materials.

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis Protocol

Step 1: Synthesis of Ethyl 3-phenyl-1H-indole-2-carboxylate via Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883 by Hermann Emil Fischer, remains one of the most reliable and versatile methods for constructing the indole ring.[7][8] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[9] The choice of acid catalyst is crucial; Brønsted acids like acetic acid, sulfuric acid, or polyphosphoric acid are commonly used.[7][10]

Mechanism Rationale: The reaction proceeds through a series of well-established steps: (1) Formation of a phenylhydrazone from phenylhydrazine and the keto-ester. (2) Acid-catalyzed tautomerization to an ene-hydrazine intermediate. (3) A[1][1]-sigmatropic rearrangement (a type of pericyclic reaction) which forms a new C-C bond and breaks the N-N bond. (4) Aromatization of the benzene ring. (5) Nucleophilic attack by the amino group to form a five-membered ring (an aminal). (6) Elimination of ammonia under acidic conditions to yield the final, energetically favorable aromatic indole.[8]

Caption: Key mechanistic stages of the Fischer Indole Synthesis.

Experimental Protocol:

-

To a round-bottom flask, add phenylhydrazine (1.0 equivalent) and ethyl 2-oxo-3-phenylpropanoate (1.0 equivalent).

-

Add glacial acetic acid to serve as both the solvent and the acid catalyst. The volume should be sufficient to dissolve the reactants upon warming (approx. 10-15 mL per 5 mmol of phenylhydrazine).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of ice-cold water. A solid precipitate of the product, ethyl 3-phenyl-1H-indole-2-carboxylate, will form.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acetic acid, and then with a small amount of cold ethanol.

-

Dry the product under vacuum. The crude product can be purified further by recrystallization from ethanol if necessary.

Step 2: Synthesis of this compound via Hydrazinolysis

Hydrazinolysis is a standard and highly effective method for converting esters into their corresponding hydrazides. The reaction involves the nucleophilic acyl substitution of the alkoxy group (-OEt) of the ester with hydrazine (NH₂NH₂). Hydrazine hydrate is a convenient and commonly used source of hydrazine for this transformation. Ethanol is an excellent solvent choice as it readily dissolves the ester starting material and is compatible with the reaction conditions.[11]

Experimental Protocol:

-

In a round-bottom flask, dissolve the ethyl 3-phenyl-1H-indole-2-carboxylate (1.0 equivalent) from the previous step in absolute ethanol (approx. 20-30 mL per 1 g of ester).

-

Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution. The large excess drives the reaction to completion.[3]

-

Heat the reaction mixture to reflux for 6-12 hours. The progress can be monitored by TLC by observing the disappearance of the starting ester spot.

-

Upon completion, cool the reaction mixture to room temperature. Reduce the volume of the solvent using a rotary evaporator.

-

Add cold water to the concentrated mixture to precipitate the white solid product, this compound.[11]

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly under vacuum. The product is often of high purity, but can be recrystallized from ethanol if needed.

Part 2: Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Physical Properties

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₅H₁₃N₃O[12]

-

Molecular Weight: 251.29 g/mol [12]

-

Melting Point (m.p.): A sharp melting point is indicative of high purity. The reported range for similar compounds is typically high, often above 200 °C. For example, N-Benzyl-1H-indole-2-carbohydrazide has a melting point of 237 °C.[13]

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for the title compound, based on data from closely related structures.[13][14]

| Technique | Expected Observations | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~11.5 ppm (s, 1H)δ ~9.5 ppm (s, 1H)δ ~7.2-7.8 ppm (m, 9H)δ ~4.5 ppm (s, 2H) | Indole NH Carbohydrazide CONH Aromatic protons (indole & phenyl rings)Hydrazide NH₂ |

| ¹³C NMR (DMSO-d₆) | δ ~162 ppmδ ~110-140 ppm | Carbonyl carbon (C =O)Aromatic carbons (indole & phenyl) |

| FT-IR (KBr, cm⁻¹) | ~3300-3400 cm⁻¹ (multiple bands)~3100-3200 cm⁻¹~1640-1660 cm⁻¹~1500-1600 cm⁻¹ | N-H stretching (NH and NH₂ groups)Aromatic C-H stretchingC=O stretching (amide I band)Aromatic C=C stretching |

| Mass Spec. (ESI) | m/z 252.11 [M+H]⁺m/z 274.09 [M+Na]⁺ | Confirms the molecular weight of the compound. |

Expert Interpretation:

-

¹H NMR: The spectrum in a polar aprotic solvent like DMSO-d₆ is most informative. The indole N-H proton is typically a broad singlet at a very downfield chemical shift (>11 ppm). The amide (CONH) proton will also be a downfield singlet. The two protons of the -NH₂ group will appear as a singlet around 4.5 ppm, which will disappear upon D₂O exchange, a key confirmatory test. The complex multiplet between 7.2 and 7.8 ppm integrates to 9 protons, corresponding to the 4 protons on the indole's benzene ring and the 5 protons of the C3-phenyl substituent.

-

FT-IR: The IR spectrum provides crucial validation of the functional groups. The presence of multiple sharp peaks in the 3300-3400 cm⁻¹ region is a hallmark of the N-H stretches of the primary amine (NH₂) and the secondary amides (indole NH and carbohydrazide CONH). The strong absorption around 1650 cm⁻¹ is definitive proof of the carbonyl (C=O) group, confirming the conversion from the ester.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, providing a molecular formula that matches C₁₅H₁₃N₃O.

Safety Precautions

-

Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. It must be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glacial Acetic Acid: This is a corrosive liquid. Avoid inhalation of vapors and contact with skin.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis of this compound, a molecule of significant interest in medicinal chemistry. By employing the Fischer indole synthesis followed by hydrazinolysis, researchers can access this valuable scaffold in good yield. The comprehensive characterization protocol detailed herein provides a robust framework for verifying the structural integrity and purity of the final compound, ensuring its suitability for further biological evaluation and drug development endeavors.

References

-

Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PubMed Central. [Link][3]

-

Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Publishing. [Link][6]

-

Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. PubMed. [Link][1]

-

Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ResearchGate. [Link][15]

-

Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. PubMed. [Link][4]

-

Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Semantic Scholar. [Link][2]

-

Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. PMC - NIH. [Link][16]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. [Link][7]

-

Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. NIH. [Link][11]

-

Selective synthesis of 3H-indoles using citric acid as a catalyst under solvent-free conditions. Scientia Iranica. [Link][10]

-

Identification of new this compound derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. ResearchGate. [Link][5]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Semantic Scholar. [Link][13]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. [Link][14]

Sources

- 1. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]

- 3. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 11. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3-Phenyl-1H-indole-2-carbaldehyde | C15H11NO | CID 12327719 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 3-Phenyl-1H-indole-2-carbohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents.[1] Among the vast array of indole-containing compounds, derivatives of 3-phenyl-1H-indole-2-carbohydrazide have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the field of drug discovery and development.

Introduction: The Enduring Significance of the Indole Scaffold

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, found in a multitude of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide range of biological targets, leading to diverse pharmacological effects.[1] The incorporation of a carbohydrazide moiety at the 2-position and a phenyl group at the 3-position of the indole core creates the this compound scaffold, a template that has proven to be exceptionally fruitful in the quest for new therapeutic agents. This guide will delve into the significant biological activities exhibited by derivatives of this core structure.

Anticancer Activity: Targeting Cell Proliferation and Angiogenesis

Derivatives of this compound have demonstrated potent antiproliferative and anticancer activities against a variety of cancer cell lines.[2][3] A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[2]

Mechanism of Action: Tubulin Polymerization Inhibition

Several studies have shown that these indole derivatives bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis.[2] Molecular docking studies have corroborated these findings, illustrating the favorable interactions between the indole scaffold and the hydrophobic pocket of the colchicine binding site.[2]

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring at the 3-position and the hydrazide moiety. For instance, the introduction of furan-3-ylmethylene and thiophenyl groups at the hydrazide nitrogen has been shown to yield compounds with potent tubulin inhibitory and antiproliferative activities.[2] Specifically, thiophenyl derivatives have displayed strong activity against A549 lung cancer cells, while furan-3-ylmethylene derivatives have also shown significant tubulin inhibition.[2]

Quantitative Data Summary

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| Thiophenyl Derivative 26 | Thiophenyl group | A549 | 0.19 | [2] |

| Furan-3-ylmethylene 27a | Furan-3-ylmethylene group | A549 | Potent | [2] |

| Compound 24f | Not Specified | HCT116 | 8.1 | [3] |

| Compound 24f | Not Specified | SW480 | 7.9 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.[4][5]

Materials:

-

Human cancer cell lines (e.g., A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).[5]

-

Incubate the plate for 48-72 hours.[4]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

Workflow of the in vitro MTT cytotoxicity assay.

Antimicrobial and Antifungal Activities

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole-2-carbohydrazide derivatives have shown promising activity against a range of bacteria and fungi.[6][7]

Antibacterial and Antifungal Spectrum

These compounds have been evaluated against various microbial strains, including Staphylococcus aureus, Escherichia coli, Salmonella Typhi, Candida albicans, Aspergillus flavus, and Aspergillus niger.[6] Certain derivatives have exhibited excellent antimicrobial activity with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range, comparable to standard drugs.[6]

Mechanism of Action

The proposed mechanism of antifungal action for some indole-carbohydrazide hybrids involves the disruption of fungal membrane integrity.[7] This leads to increased membrane permeability and irreversible cellular damage.[7] For antibacterial activity, molecular docking studies suggest that these compounds may act as inhibitors of mycobacterial enoyl reductase (InhA), a key enzyme in fatty acid synthesis.[6]

Quantitative Data Summary

| Compound ID | Organism | MIC (µg/mL) | Reference |

| 3a, 3b, 4e, 5a, 5b, 5c, 5e | Various bacteria and fungi | 1.56–6.25 | [6] |

| b6 | Colletotrichum fructicola | EC50 = 3.39 | [7] |

| b6 | Gibberella zeae | EC50 = 3.49 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a method for determining the minimum inhibitory concentration (MIC) of the test compounds against bacterial and fungal strains.[8]

Materials:

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

Test compound stock solution (in DMSO)

-

96-well microtiter plates

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[8]

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Sources

- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of indole-carbohydrazide hybrids as novel broad-spectrum fungicidal lead compound though membrane-targeting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 3-Phenyl-1H-Indole-2-Carbohydrazide Derivatives in Oncology: A Technical Guide

Abstract

The 3-phenyl-1H-indole-2-carbohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, yielding a new generation of potent anticancer agents. This technical guide provides an in-depth exploration of the core mechanisms through which these compounds exert their cytotoxic and anti-proliferative effects on cancer cells. Synthesizing data from preclinical studies, this document elucidates the multifaceted modes of action, focusing on tubulin polymerization inhibition, cell cycle arrest, and induction of apoptosis. Furthermore, we delve into the modulation of key signaling pathways and provide exemplary protocols for investigating these mechanisms in a research setting. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of therapeutic candidates.

Introduction: The Rise of Indole-Based Anticancer Agents

The indole nucleus is a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic. Its inherent ability to interact with a diverse array of biological targets has made it a focal point in the quest for novel therapeutics. The this compound series, in particular, has garnered significant attention for its potent and selective anticancer properties. These compounds have demonstrated remarkable efficacy across a spectrum of cancer cell lines, prompting intensive investigation into their molecular mechanisms of action. This guide will dissect the current understanding of how these molecules disrupt the intricate machinery of cancer cells, leading to their demise.

Primary Mechanism: Disruption of Microtubule Dynamics via Tubulin Inhibition

A predominant and well-documented mechanism of action for this compound derivatives is the inhibition of tubulin polymerization.[1][2][3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing pivotal roles in cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.

Derivatives of this compound have been shown to bind to the colchicine site on β-tubulin.[1][4] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network. The consequences of this microtubule destabilization are catastrophic for rapidly dividing cancer cells.

Consequence: G2/M Phase Cell Cycle Arrest

The integrity of the mitotic spindle, which is composed of microtubules, is essential for the proper segregation of chromosomes during mitosis. By disrupting microtubule formation, this compound derivatives activate the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[1][2][4][5] This arrest prevents the cancer cells from completing cell division and proliferating. While G2/M arrest is the most commonly observed effect, some derivatives have been reported to induce cell cycle arrest at the G0/G1 or S phase, suggesting that the precise outcome can be influenced by the specific chemical substitutions on the indole scaffold.[6][7][8]

Induction of Apoptosis: The Ultimate Fate of the Cancer Cell

Prolonged cell cycle arrest at the G2/M phase, coupled with the cellular stress induced by microtubule disruption, ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[1][3][4][6][9][10] This is a critical endpoint for an effective anticancer agent, as it leads to the safe and efficient elimination of malignant cells.

Modulation of the Bcl-2 Family of Proteins

The apoptotic cascade is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Several studies have demonstrated that treatment with this compound derivatives leads to a shift in the balance of these proteins, favoring apoptosis. Specifically, a decrease in the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, alongside an increase in the pro-apoptotic protein Bax, has been observed.[6][9][10] This alteration in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspases, culminating in the execution of the apoptotic program.

Secondary and Emerging Mechanisms of Action

While tubulin inhibition is a primary driver of the anticancer activity of this class of compounds, emerging evidence suggests that they may engage other cellular targets and pathways.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to grow and metastasize. Certain indole-2-carbohydrazide derivatives have been shown to possess anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[6][11] Inhibition of VEGFR-2 blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation, thereby cutting off the tumor's blood supply.

Inhibition of Other Protein Kinases

The dysregulation of protein kinase activity is a fundamental aspect of cancer development and progression. Some indole derivatives have demonstrated inhibitory activity against other key kinases, including the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2).[12] Furthermore, the broader class of indole-containing compounds is known to modulate the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[13] This multi-targeted approach may contribute to the broad-spectrum anticancer activity observed with these compounds.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the intricate processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for characterizing the mechanism of action of this compound derivatives.

Caption: A typical experimental workflow for mechanism of action studies.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of representative this compound derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | IC50/LC50 (µM) | Reference |

| 6i | COLO 205 (Colon) | Cytotoxicity | 0.071 | [1] |

| 6i | SK-MEL-5 (Melanoma) | Cytotoxicity | 0.075 | [1] |

| 27a | A549 (Lung) | Tubulin Polymerization | Potent Inhibition | [2] |

| 27b | HepG2 (Liver) | Antiproliferative | 0.34 | [2] |

| 27d | A549 (Lung) | Antiproliferative | 0.43 | [2] |

| 9b | T47D (Breast) | Caspase Activation | 0.1 | [3] |

| 12 | MCF-7 (Breast) | Antiproliferative | 3.01 | [6] |

| 24f | HCT116 (Colon) | Antiproliferative | 8.1 | [11] |

| 24f | SW480 (Colon) | Antiproliferative | 7.9 | [11] |

| 7h | HT-29 (Colon) | Antiproliferative | 0.132 | [9][10] |

| 7f | SW-620 (Colon) | Antiproliferative | 0.037 | [10] |

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to elucidate the mechanism of action of this compound derivatives.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compound on cell cycle progression.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in 6-well plates at a density of 2 x 105 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the this compound derivative at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.

-

Fixation: Resuspend the cell pellets in 500 µL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

Objective: To quantify the induction of apoptosis by the test compound.

Methodology:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the cell cycle analysis protocol.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and collect the cell pellets.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis of Apoptotic Proteins

Objective: To determine the effect of the test compound on the expression levels of key apoptotic regulatory proteins.

Methodology:

-

Cell Lysis: After treatment with the compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. The primary mechanism of action for many derivatives involves the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis. This is often accompanied by the modulation of the Bcl-2 family of proteins. Furthermore, emerging evidence points towards a multi-targeted approach, with some compounds exhibiting anti-angiogenic activity and the ability to inhibit other cancer-related kinases.

Future research in this area should focus on:

-

Optimizing Structure-Activity Relationships (SAR): To enhance potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: To validate the promising in vitro results in animal models of cancer.

-

Elucidation of Resistance Mechanisms: To anticipate and overcome potential drug resistance.

-

Combination Therapies: To explore synergistic effects with existing anticancer drugs.

The continued investigation of this versatile chemical scaffold holds significant promise for the future of oncology drug discovery and development.

References

-

Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PubMed Central.

-

Identification of new this compound derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. PubMed.

-

Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. PubMed.

-

Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ResearchGate.

-

Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Publishing.

-

Identification of new this compound derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. ResearchGate.

-

Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards. NET.

-

Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. PubMed.

-

Full article: Development of 2-oxindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. Taylor & Francis.

-

Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. PubMed.

-

Synthesis, in - silico , in - vitro evaluation of furanyl- and thiophenyl-3-phenyl-1 H -indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents | Request PDF. ResearchGate.

-

Identification of new this compound derivatives and their structure–activity relationships as potent tubulin inhibitors and anticancer agents. OUCI.

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC - NIH.

-

Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.

-

Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. PMC - NIH.

-

Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors.

-

Newly Synthesized Citral Derivatives Serve as Novel Inhibitor in HepG2 Cells. PMC - NIH.

-

Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. PubMed.

Sources

- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of new this compound derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Newly Synthesized Citral Derivatives Serve as Novel Inhibitor in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Elucidation of 3-Phenyl-1H-indole-2-carbohydrazide

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug development, the indole scaffold represents a "privileged" structure, forming the core of numerous pharmacologically active compounds.[1] The functionalization of this nucleus offers a versatile platform for creating novel molecular entities with diverse biological activities. 3-Phenyl-1H-indole-2-carbohydrazide is one such molecule of significant interest, combining the indole ring, a phenyl substituent at the C3 position, and a carbohydrazide moiety at C2. This unique combination of functional groups suggests potential applications as an intermediate in the synthesis of more complex heterocyclic systems or as a bioactive agent itself.[2][3]

Accurate structural confirmation is the bedrock of chemical research and development. It ensures the identity and purity of a synthesized compound, which is non-negotiable for subsequent biological evaluation or synthetic modification. This technical guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Our approach moves beyond a mere recitation of data, focusing instead on the underlying principles and the synergistic relationship between these methods to build an unassailable structural proof.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is essential for assigning spectroscopic signals. The structure of this compound is presented below with a systematic numbering scheme that will be referenced throughout this guide.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be assembled.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this compound. Its high polarity effectively dissolves the carbohydrazide, and its deuterated nature prevents interference in the ¹H NMR spectrum. Crucially, DMSO-d₆ is a hydrogen bond acceptor, which slows down the chemical exchange of labile N-H protons, allowing them to be observed as distinct, often broadened, signals.[4]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of DMSO-d₆.

-

Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

The sample is now ready for analysis.

-

¹H NMR Spectroscopy: Interpretation and Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[5]

-

Indole N1-H: This proton is typically the most deshielded proton in the molecule due to the aromaticity of the indole ring and its location within the heterocyclic system. It is expected to appear as a broad singlet far downfield, often above δ 11.0 ppm.[6]

-

Amide N-H: The proton on the nitrogen adjacent to the carbonyl group is also significantly deshielded and will appear as a singlet in the δ 9.0-10.0 ppm region. Its chemical shift is influenced by hydrogen bonding.

-

Terminal NH₂: The two protons of the primary amine group are chemically equivalent and will appear as a broad singlet. Their signal is typically observed in the δ 4.0-5.0 ppm range.[6]

-

Aromatic Protons (C4-H to C7-H and Phenyl Protons): The protons on the indole and phenyl rings will resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons of the C3-phenyl group will likely appear as a complex multiplet. The four protons of the indole's benzene ring (C4-C7) will show characteristic splitting patterns (e.g., doublets and triplets) based on their coupling with adjacent protons.[7]

-

Absence of Aliphatic Protons: A key confirmatory point is the absence of any signals in the typical aliphatic region (δ 0.5-4.0 ppm), aside from the NH₂ peak.

Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.5 - 12.0 | br s | 1H | Indole N1-H |

| ~9.5 - 10.0 | br s | 1H | CONH |

| ~7.2 - 7.8 | m | 9H | Ar-H (C4-C7 and Phenyl) |

| ~4.5 | br s | 2H | NH₂ |

¹³C NMR Spectroscopy: Interpretation and Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and will appear as a distinct signal in the δ 160-165 ppm region.[6]

-

Aromatic Carbons: The 12 aromatic carbons (8 from the indole moiety and 6 from the phenyl ring, with potential overlaps) will resonate in the δ 110-140 ppm range. The chemical shifts are influenced by the heteroatom (N1) and the substituents (phenyl and carbohydrazide).[8]

-

Quaternary Carbons: The signals for the quaternary carbons (C2, C3, C3a, C7a, and C1' of the phenyl ring) are typically of lower intensity than the protonated carbons. C2 and C3, being directly attached to the electron-withdrawing carbohydrazide and the phenyl group, respectively, will be found in the more downfield portion of the aromatic region.

Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~163 | C=O |

| ~110 - 140 | Aromatic Carbons (C2-C7a, C1'-C6') |

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally reliable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Experimental Protocol: KBr Pellet Method

-

Preparation: Gently grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pressing: Transfer the fine powder to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound is rich with characteristic absorption bands that confirm its structure.

-

N-H Stretching Region (3100-3400 cm⁻¹): This region is diagnostic. One would expect to see multiple distinct peaks:

-

A relatively sharp peak around 3300-3400 cm⁻¹ for the indole N-H stretch.

-

Two bands corresponding to the asymmetric and symmetric stretching of the terminal NH₂ group, typically observed around 3350 cm⁻¹ and 3250 cm⁻¹ .[9]

-

A broader absorption for the amide N-H, often overlapping with the NH₂ signals.

-

-

C=O Stretching (Amide I Band): A strong, sharp absorption band is expected between 1630-1670 cm⁻¹ .[9][10] This is a classic indicator of a secondary amide carbonyl group.

-

N-H Bending (Amide II Band): This band, resulting from N-H bending coupled with C-N stretching, appears around 1550-1640 cm⁻¹ and is another key marker for the amide linkage.

-

Aromatic C=C Stretching: Multiple sharp bands of variable intensity between 1450-1600 cm⁻¹ confirm the presence of the aromatic indole and phenyl rings.[11]

Table 3: Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3100 - 3400 | Medium-Strong, Multiple Peaks | N-H Stretching (Indole NH, Amide NH, Amine NH₂) |

| ~3050 | Medium-Weak | Aromatic C-H Stretching |

| 1630 - 1670 | Strong, Sharp | C=O Stretching (Amide I) |

| 1550 - 1640 | Medium-Strong | N-H Bending (Amide II) |

| 1450 - 1600 | Medium, Sharp | Aromatic C=C Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.[12]

Methodology: Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar molecules like this compound. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer, where it is ionized, typically by protonation, to form the molecular ion [M+H]⁺.

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular formula is C₁₅H₁₃N₃O, giving a monoisotopic mass of 251.11 g/mol .[13][14] In positive ion ESI-MS, the primary signal of interest will be the protonated molecular ion, [M+H]⁺, at m/z 252.11 . The observation of this peak confirms the molecular weight of the compound.

-

Fragmentation Pattern: The structure of the molecule suggests a predictable fragmentation pathway upon collision-induced dissociation (CID). The amide bond is often the weakest point. A logical fragmentation cascade would involve the initial loss of ammonia or the entire hydrazinyl group, leading to stable acylium or indole-based cations.

Figure 2: Proposed ESI-MS fragmentation pathway for this compound.

This fragmentation analysis, which often involves the loss of small, stable molecules like ammonia and carbon monoxide, provides strong corroborating evidence for the proposed structure.[15] The detection of the stable 3-phenyl-1H-indole cation (m/z 194.08) is particularly diagnostic.[12]

Conclusion

The structural elucidation of this compound is a textbook example of the power of modern spectroscopic methods. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework and the connectivity of the molecule. Infrared spectroscopy provides an unambiguous confirmation of all critical functional groups—the three distinct N-H environments, the amide carbonyl, and the aromatic systems. Finally, high-resolution mass spectrometry validates the elemental composition through an accurate mass measurement and supports the structure via logical fragmentation patterns. Together, these techniques provide a complementary and self-validating dataset, allowing researchers and drug development professionals to proceed with absolute confidence in the identity and integrity of this valuable chemical entity.

References

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Available at: [Link]

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC - NIH. Available at: [Link]

-

Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Indian Academy of Sciences. Available at: [Link]

-

5-Fluoro-N′-[(E)-4-methoxybenzylidene]-3-phenyl-1H-indole-2-carbohydrazide. NIH. Available at: [Link]

-

Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. PMC - PubMed Central. Available at: [Link]

-

Indole Synthesis Supporting Information. ACS Publications. Available at: [Link]

-

Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique. ResearchGate. Available at: [Link]

-

Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PubMed Central. Available at: [Link]

-

Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. PubMed. Available at: [Link]

-

Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Publishing. Available at: [Link]

-

Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. Available at: [Link]

-

Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PMC - NIH. Available at: [Link]

-

¹³C NMR spectra assignment of title compound. ResearchGate. Available at: [Link]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Available at: [Link]

-

FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs... ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial activity of Some 1, 3, 4-Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate. Oriental Journal of Chemistry. Available at: [Link]

-

Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions. Der Pharma Chemica. Available at: [Link]

-

Study of Mass Spectra of Some Indole Derivatives. Scirp.org. Available at: [Link]

-

¹³C-NMR spectrum of 3-methyl-2-phenyl indole. ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. PubMed. Available at: [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. ACS Publications. Available at: [Link]

-

¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). ResearchGate. Available at: [Link]

-

This compound. International Laboratory USA. Available at: [Link]

-

high resolution nuclear magnetic resonance (nmr) spectra. Chemguide. Available at: [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

-

IR spectrum of 3-methyl-2-phenyl indole. ResearchGate. Available at: [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

-

Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available at: [Link]

-

Interpreting NMR Spectra 1. YouTube. Available at: [Link]

-

Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation. University of North Dakota. Available at: [Link]

-

This compound | CAS#:105492-12-4. Chemsrc. Available at: [Link]

-

Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. Available at: [Link]

Sources

- 1. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 5-Fluoro-N′-[(E)-4-methoxybenzylidene]-3-phenyl-1H-indole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scirp.org [scirp.org]

- 13. scbt.com [scbt.com]

- 14. This compound | CAS#:105492-12-4 | Chemsrc [chemsrc.com]

- 15. youtube.com [youtube.com]

A Technical Guide to the Discovery and Initial Screening of 3-Phenyl-1H-indole-2-carbohydrazide Compounds

Introduction: The Strategic Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the indole nucleus stands out as a quintessential "privileged scaffold."[1][2] Its electron-rich heterocyclic structure is a cornerstone in numerous natural products and FDA-approved therapeutics, conferring a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The indole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an ideal anchor for engaging with diverse biological targets.[5]

This guide focuses on a specific, rationally designed class of indole derivatives: 3-phenyl-1H-indole-2-carbohydrazides . The strategic incorporation of a carbohydrazide moiety at the 2-position is not arbitrary. Carbohydrazides and their hydrazone derivatives are themselves a significant class of compounds known for their extensive applications and bioactivities, serving as versatile linkers and pharmacophores that can modulate a molecule's physicochemical properties and introduce additional hydrogen bonding capabilities.[6] The addition of a phenyl group at the 3-position provides a crucial vector for synthetic diversification and for establishing key hydrophobic interactions within target binding sites.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a field-proven framework for the synthesis, initial biological evaluation, and preliminary structure-activity relationship (SAR) analysis of this promising compound class, moving beyond a simple recitation of steps to explain the causality and strategic thinking behind each experimental choice.

Part 1: Rational Design and Synthesis Strategy

The core hypothesis is that by chemically linking the indole scaffold with a carbohydrazide linker, we can generate novel chemical entities with enhanced biological profiles. The carbohydrazide group acts as a flexible yet conformationally-aware hinge, allowing the molecule to adopt optimal orientations for target binding, while the indole and phenyl rings serve as primary interaction domains.

Synthetic Workflow: A Validated Pathway

The synthesis of the target 3-phenyl-1H-indole-2-carbohydrazide is typically achieved through a reliable and scalable two-step process starting from the corresponding indole-2-carboxylic acid ester. The rationale for this pathway is its high efficiency and the commercial availability of starting materials.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

This protocol provides a robust method for synthesizing the core scaffold.

Step 1: Synthesis of Ethyl 3-phenyl-1H-indole-2-carboxylate

-

To a solution of 3-phenyl-1H-indole-2-carboxylic acid (1.0 eq) in absolute ethanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Causality: Sulfuric acid acts as a catalyst for the Fischer esterification. Using ethanol as both solvent and reactant drives the equilibrium towards the ester product.

-

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.

-

Pour the residue into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried to yield the crude ester. Purification can be achieved by recrystallization from ethanol.

Step 2: Synthesis of this compound (Target Compound) [7]

-

Suspend the synthesized ethyl 3-phenyl-1H-indole-2-carboxylate (1.0 eq) in ethanol (15 mL/g).

-

Add hydrazine hydrate (10-15 eq) to the suspension.

-

Causality: A large excess of hydrazine hydrate is used to ensure the complete conversion of the ester to the hydrazide (hydrazinolysis), a nucleophilic acyl substitution reaction.

-

-

Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress is monitored by TLC until the starting ester spot disappears.

-

Cool the reaction mixture to room temperature. The resulting white precipitate is the target carbohydrazide.

-

Collect the solid by filtration, wash with cold ethanol to remove excess hydrazine, and dry under vacuum to yield the pure product.

Part 2: The Initial Biological Screening Cascade

Once the core compound and its initial analogs are synthesized, a systematic screening cascade is essential to identify their biological potential. High-throughput screening (HTS) methodologies are employed to rapidly assess activity across a range of therapeutic areas.[8][9] The following cascade represents a logical and cost-effective approach for an initial investigation.

Caption: A logical workflow for the initial biological screening of novel compounds.

Protocol 1: Primary Anticancer Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational, colorimetric method for assessing cell viability and is a standard first-pass screen for cytotoxicity.[10]

-

Cell Culture: Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

-

Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and add them to the wells to achieve final concentrations ranging from 0.01 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Mechanism: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Primary Antimicrobial Screening (Broth Microdilution Assay)

This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

-

Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth medium.[12]

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well plate using the broth medium.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 48 hours for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound where no turbidity (growth) is observed.

-

Self-Validation: The clarity of the sterility control well and the turbidity of the growth control well validate the assay's integrity.

-

Protocol 3: Primary Anti-inflammatory Screening (In Vitro COX-1/COX-2 Inhibition Assay)

Cyclooxygenase (COX) enzymes are key mediators of inflammation. Screening for inhibition of COX-1 and COX-2 can identify compounds with potential non-steroidal anti-inflammatory drug (NSAID)-like activity.[13]

-

Assay Principle: Utilize a commercial COX inhibitor screening kit (e.g., Cayman Chemical Cat. No. 701050), which measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Procedure:

-

Add assay buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme to the wells of a 96-well plate.

-

Add the test compounds at various concentrations. Include a vehicle control and a known inhibitor (e.g., Indomethacin).

-

Initiate the reaction by adding arachidonic acid (substrate) and the colorimetric substrate (TMPD).

-

-

Data Acquisition: Read the absorbance at 590 nm at multiple time points to determine the reaction rate.

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Part 3: Data Interpretation and Preliminary SAR

The initial screening data provides the foundation for identifying "hit" compounds and understanding the structure-activity relationship (SAR).[14] The goal is to discern which structural modifications lead to improved potency and selectivity.

Data Presentation

Quantitative data should be organized into clear, comparative tables.

Table 1: Anticancer Activity (IC₅₀ in µM) of Indole Analogs

| Compound ID | R¹ Substitution | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |

| I-1 (Core) | -H | 15.2 | 25.8 | 18.5 |

| I-2 | 5-Br | 0.45[15] | 1.2 | 0.98 |

| I-3 | 5-Cl | 0.89[16] | 2.5 | 1.76 |

| I-4 | 5-OCH₃ | >50 | >50 | >50 |

| Doxorubicin | - | 0.05 | 0.12 | 0.08 |

Table 2: Antimicrobial Activity (MIC in µg/mL) of Indole Analogs

| Compound ID | R¹ Substitution | S. aureus | E. coli | C. albicans |

| I-1 (Core) | -H | 64 | 128 | 64 |

| I-2 | 5-Br | 16 | 32 | 16 |

| I-3 | 5-Cl | 16 | 64 | 32 |

| I-4 | 5-OCH₃ | >128 | >128 | >128 |

| Ciprofloxacin | - | 1 | 0.5 | - |

| Fluconazole | - | - | - | 4[12] |

Establishing Preliminary SAR

-

Influence of Indole Ring Substitution (R¹):

-

Halogenation: The introduction of a halogen, particularly bromine (Compound I-2 ) or chlorine (Compound I-3 ), at the 5-position of the indole ring dramatically increases anticancer and antimicrobial potency compared to the unsubstituted core (I-1 ). This is a common observation in indole-based drug design, where halogens can enhance binding through halogen bonds and alter electronic properties.[15][16]

-

Electron-Donating Groups: The addition of a methoxy group (I-4 ) leads to a significant loss of activity across all assays. This suggests that electron-withdrawing or lipophilic substituents at this position are favorable for activity.

-

-

Hit Identification: Based on this initial screen, Compound I-2 (5-Bromo-3-phenyl-1H-indole-2-carbohydrazide) emerges as a clear "hit" compound, particularly for its potent anticancer activity.[15]

Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for the discovery and initial evaluation of this compound compounds. The synthetic route is robust, and the proposed screening cascade allows for the efficient identification of bioactive agents against cancer, microbial, and inflammatory targets.

The preliminary SAR from the initial data set strongly indicates that halogenation of the indole ring is a key strategy for enhancing potency. Future work should focus on:

-

Hit-to-Lead Optimization: Synthesizing a focused library of analogs based on the hit compound (I-2 ), exploring different halogens (F, I) and alternative substitution patterns on both the indole and the 3-phenyl rings.

-

Secondary and Mechanistic Assays: Advancing the hit compound through secondary assays to elucidate its mechanism of action. For its anticancer activity, this would involve tubulin polymerization assays, cell cycle analysis, and apoptosis induction studies, as many indole derivatives are known to function as microtubule-destabilizing agents.[7][16][17]

-

In Silico Modeling: Employing molecular docking studies to predict the binding modes of active compounds within potential targets (e.g., the colchicine binding site of tubulin), providing a structural basis for the observed SAR and guiding further rational design.[7][15]

By integrating synthetic chemistry with a systematic biological evaluation, the this compound scaffold represents a fertile ground for the discovery of novel therapeutic leads.

References

-

Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules, 21(9), 1147. [Link]

-

Kamal, A., Reddy, M. K., Ramaiah, M. J., et al. (2014). Synthesis and anticancer activity study of indolyl hydrazide–hydrazones. Medicinal Chemistry Research, 23(7), 3248-3260. [Link]

-

Li, J., Chen, J., Gui, C., et al. (2020). Novel indole hydrazide derivatives: Synthesis and their antiproliferative activities through inducing apoptosis and DNA damage. Archiv der Pharmazie, 353(8), e2000059. [Link]

-

Li, H., Li, B., Liu, X., et al. (2021). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry, 69(4), 1369-1377. [Link]

-

Kaur, J., Utreja, D., Ekta, Jain, N., & Sharma, S. (2019). Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives. Current Organic Synthesis, 16(1), 17-37. [Link]

-

Kaur, J., Utreja, D., Ekta, Jain, N., & Sharma, S. (2019). Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. ResearchGate. [Link]

-

Zhou, G., Sofiyev, V., Kaur, H., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(12), 5270-5281. [Link]

-

Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Current Organic Chemistry, 27(6), 464-483. [Link]

-

Various Authors. (2023). Structure/activity relationships of indole derivatives. ResearchGate. [Link]

-

Zhou, G., Sofiyev, V., Kaur, H., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. [Link]

-

Kamal, A., Reddy, M. K., Ramaiah, M. J., et al. (2014). Synthesis and anticancer activity study of indolyl hydrazide-hydrazones. FIU Discovery. [Link]

-

Liew, S. Y., Chear, N. J. Y., Lo, K. M., et al. (2022). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry, 13(7), 868-883. [Link]

-

Zhou, G., Sofiyev, V., Kaur, H., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications. [Link]

-

Zhou, G., Sofiyev, V., Kaur, H., et al. (2014). Structure-activity relationship studies of indole-based compounds as small molecule HIV-1 fusion inhibitors targeting glycoprotein 41. PubMed. [Link]

-

Liew, S. Y., Chear, N. J. Y., Lo, K. M., et al. (2022). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Publishing. [Link]

-

Al-Ostath, A. I., Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(12), 4889-4899. [Link]

-

Chear, N. J. Y., Liew, S. Y., Lo, K. M., et al. (2021). Identification of new this compound derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. Bioorganic Chemistry, 110, 104795. [Link]

-

El-Gamal, M. I., Al-Ameen, A. D., Al-Mahmoudy, A. M. M., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry. [Link]

-

Li, Z., Su, L., Yang, X., et al. (2017). A high-throughput chemical screen identifies novel inhibitors and enhancers of anti-inflammatory functions of the glucocorticoid receptor. Scientific Reports, 7(1), 7286. [Link]

-

Cihan-Üstündağ, G., Naesens, L., & Çapan, G. (2019). Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. Computational Biology and Chemistry, 81, 234-247. [Link]

-

Chear, N. J. Y., Liew, S. Y., Lo, K. M., et al. (2021). Identification of new this compound derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. ResearchGate. [Link]

-

Technology Networks. (2023). Screening Strategies Used in Drug Discovery. Technology Networks. [Link]

-

Fares, M., Se-In, C., Al-Karmalawy, A. A., et al. (2023). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Pharmaceuticals, 16(11), 1546. [Link]

-

Cresset. (2024). Virtual Screening Strategies for Identifying Novel Chemotypes. ACS Publications. [Link]

-

Cirri, E., & Toti, A. (2024). Identification of first active compounds in drug discovery. how to proceed? Frontiers in Chemistry, 12, 1354316. [Link]

-

The Francis Crick Institute. (2017). New approach makes it easier to find novel drugs. Drug Target Review. [Link]

-

Fassihi, A., Ebrahimi, S., Mahnam, K., et al. (2023). Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. BMC Chemistry, 17(1), 60. [Link]

-

da Silva, A. C. A., de Souza, M. V. N., de Almeida, M. V., et al. (2022). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Pharmaceuticals, 15(7), 882. [Link]

-

Al-Suwaidan, I. A., Alanazi, M. M., Abdel-Aziz, A. A.-M., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3749. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening Strategies Used in Drug Discovery | Technology Networks [technologynetworks.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. japsonline.com [japsonline.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]